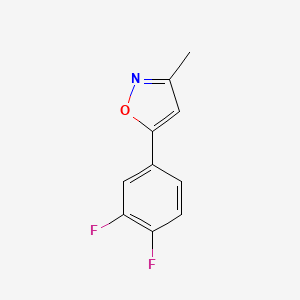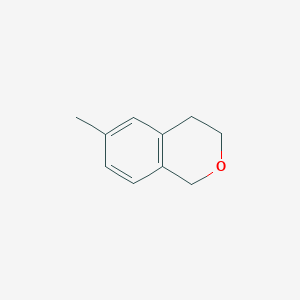
1-tert-Butyl-4-(1-methoxyethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-(1-methoxyethenyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a methoxyethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another method includes the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using similar catalysts and reaction conditions as mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-(1-methoxyethenyl)benzene involves its interaction with molecular targets and pathways. The tert-butyl group and methoxyethenyl group influence the compound’s reactivity and binding affinity to various receptors and enzymes. These interactions can lead to specific biological effects and chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxyethenyl group.
1-tert-Butyl-4-methylbenzene: Similar structure with a methyl group instead of a methoxyethenyl group.
1-tert-Butyl-4-methoxybenzene: Similar structure with a methoxy group instead of a methoxyethenyl group.
Uniqueness
1-tert-Butyl-4-(1-methoxyethenyl)benzene is unique due to the presence of both the tert-butyl and methoxyethenyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
827615-90-7 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4/h6-9H,1H2,2-5H3 |
Clave InChI |
XLWDGSQNEGLTIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
